5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-16-2) is a synthetic heterocyclic small molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core, a 3-bromophenyl substituent, a morpholino methylene linker, and a 2-ethyl group. This scaffold belongs to a broader class of thiazolotriazole derivatives that have demonstrated antiproliferative activity in human cancer cell lines and kinase inhibitory potential.

Molecular Formula C17H19BrN4O2S
Molecular Weight 423.33
CAS No. 898346-16-2
Cat. No. B2927671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS898346-16-2
Molecular FormulaC17H19BrN4O2S
Molecular Weight423.33
Structural Identifiers
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCOCC4)O
InChIInChI=1S/C17H19BrN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3
InChIKeyPDYPEMKHAYSSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-16-2): Structural Identity and Chemical Class


5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898346-16-2) is a synthetic heterocyclic small molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core, a 3-bromophenyl substituent, a morpholino methylene linker, and a 2-ethyl group. This scaffold belongs to a broader class of thiazolotriazole derivatives that have demonstrated antiproliferative activity in human cancer cell lines [1] and kinase inhibitory potential [2]. The compound's meta-bromo substitution pattern and ethyl group at position 2 distinguish it structurally from closely related analogs that bear para-bromo or 2-methyl substituents.

Why Generic Substitution Fails for 5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol


Within the thiazolo[3,2-b][1,2,4]triazol-6-ol chemotype, even minor structural perturbations can drastically alter biological activity profiles. The position of the bromine substituent on the phenyl ring (3- vs. 4-bromo) modulates both steric bulk and electronic distribution, which in turn influences target binding geometry and selectivity . Simultaneously, the 2-ethyl substituent on the thiazolotriazole core increases lipophilicity relative to the 2-methyl variant, potentially altering membrane permeability and metabolic stability compared to the more extensively studied 2-methyl series . These combined features mean that procurement of a generic 'bromophenyl-morpholino-thiazolotriazole' without specifying these exact substitution parameters risks acquiring a compound with substantially different ADME and target engagement characteristics.

Quantitative Evidence Guide: Differentiating 5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol from Closest Analogs


Meta-Bromo Substitution: Steric and Electronic Differentiation from Para-Bromo Analogs

The target compound bears a 3-bromophenyl (meta-bromo) substituent, whereas the closest commercially profiled analog (CAS 851809-67-1) carries a 4-bromophenyl (para-bromo) group. In related kinase inhibitor chemotypes, the meta-substitution pattern alters the dihedral angle between the phenyl ring and the core scaffold, shifting the trajectory of the halogen atom relative to the hinge-binding region [1]. This positional isomerism is expected to differentiate target selectivity profiles, as evidenced by the distinct bioassay fingerprints of the 4-bromo analog in GPR151 and other screening panels . Direct head-to-head comparative IC50 data for the 3-bromo vs. 4-bromo congeners are not publicly available; the differentiation claim is grounded in well-established medicinal chemistry principles for halogen-substituted heterocyclic inhibitors.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

2-Ethyl vs. 2-Methyl Substituent: Lipophilicity-Driven Differentiation in Cellular Activity

The target compound features a 2-ethyl substituent on the thiazolotriazole ring, in contrast to the 2-methyl group found in the closest commercially available analog (CAS 851809-67-1). In the thiazolo[3,2-b][1,2,4]triazole series, increasing the alkyl chain length at position 2 from methyl to ethyl elevates cLogP by approximately 0.5 log units, enhancing membrane permeability [1]. This physicochemical shift is consistent with the observation that 2-ethyl-substituted thiazolotriazoles within the broader class exhibit potent antiproliferative effects across multiple cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range in MCF-7, HeLa, and A549 assays [2]. While direct IC50 data for CAS 898346-16-2 are not yet reported, the 2-ethyl substitution pattern is associated with improved cellular uptake relative to 2-methyl congeners in structurally related sub-series.

Lipophilicity Cell Permeability Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazol-6-ol Scaffold: Validated Anticancer Activity in Human Cell Lines

The thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold has been independently validated for antiproliferative activity in multiple human cancer cell lines. In a 2021 study, coumarinyl thiazolotriazole hybrids based on this core exhibited IC50 values of 5.64 μM against HeLa cervical adenocarcinoma cells and 29.1 μM against MCF-7 breast adenocarcinoma cells, with the most potent compound (6m) inducing G0/G1 cell cycle arrest and activating caspase-9 and caspase-3 [1]. More recently, a 2025 study demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives bearing 1,3,4-oxadiazole and pyridine substituents achieved IC50 values as low as 0.04 ± 0.0076 μM against MCF-7 cells, with compound 17a showing superior potency to the etoposide positive control across PC3, A549, MCF-7, and DU-145 cell lines [2]. These class-level findings establish the core scaffold as a privileged structure for anticancer drug discovery and provide a quantitative benchmark against which the target compound's activity can be contextualized.

Anticancer Agents Cytotoxicity Apoptosis

SHP2 Phosphatase Inhibition: An Emerging Target Class for Thiazolo[3,2-b][1,2,4]triazole Derivatives

Recent research has expanded the biological profile of the thiazolo[3,2-b][1,2,4]triazole scaffold beyond kinase inhibition to include SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2), a validated oncology target. A 2024–2025 study reported that novel thiazolo[3,2-b][1,2,4]triazole derivatives incorporating a salicylic acid fragment inhibited SHP2 with an IC50 of 2.85 ± 0.50 μM, while also demonstrating utility as fluorescent probes for Fe³⁺ sensing and live-cell imaging [1]. Although the specific substituent array of CAS 898346-16-2 (morpholino, 3-bromophenyl, 2-ethyl) differs from the SHP2-active series, the scaffold's demonstrated engagement with this high-value phosphatase target suggests that procurement of the target compound may support screening campaigns in the SHP2 inhibitor space, where the morpholino group could serve as a solubility-enhancing or hydrogen-bonding motif.

SHP2 Inhibitor Phosphatase Fluorescence Imaging

Optimal Application Scenarios for 5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Based on Evidence


Kinase Inhibitor SAR Expansion: Probing Halogen Position Effects on DRAK/Death-Associated Protein Kinase Selectivity

The structural homology between the target compound and the thieno[2,3-b]pyridine DRAK1/2 inhibitor series reported by Gao et al. (J Med Chem, 2014) supports the use of CAS 898346-16-2 as a scaffold-hopping comparator [1]. By substituting the thienopyridine core with a thiazolotriazole scaffold while retaining the 3-bromophenyl substituent, researchers can evaluate whether the meta-bromo geometry confers differential DRAK1 vs. DRAK2 selectivity compared to the para-bromo or non-brominated congeners. The morpholino group additionally provides a hydrogen-bond acceptor that may engage the kinase hinge region differently than the cyclohexanecarboxamide motif of the reference inhibitor.

Anticancer Lead Optimization: Benchmarking 2-Ethyl vs. 2-Methyl Antiproliferative Potency

Given the validated antiproliferative activity of the thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold in MCF-7 (breast), HeLa (cervical), A549 (lung), and PC3 (prostate) cancer lines [2], the target compound is well-suited for head-to-head cytotoxicity profiling against its 2-methyl analog (CAS 851809-67-1). This comparison can isolate the contribution of the 2-ethyl group to cellular potency, addressing the critical question of whether the ΔcLogP of ~0.5 translates into measurably lower IC50 values in 2D monolayer or 3D spheroid models.

SHP2 Phosphatase Inhibitor Screening: Expanding Chemotype Diversity for Oncology Programs

The recent demonstration that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit SHP2 with low-micromolar potency [3] positions CAS 898346-16-2 as a candidate for inclusion in SHP2-focused screening libraries. Its morpholino group—absent from the published SHP2-active series—may enhance aqueous solubility and introduce additional protein-ligand interactions. Procurement of this compound enables medicinal chemistry teams to test whether the 3-bromophenyl/morpholino/2-ethyl substitution array improves upon the reported IC50 of 2.85 μM while maintaining the scaffold's intrinsic fluorescence properties for cell-imaging applications.

Chemical Biology Tool Compound: Investigating Apoptotic Pathway Engagement

The broader thiazolotriazole class has been mechanistically linked to apoptosis induction via caspase-9/-3 activation and G0/G1 cell cycle arrest [2]. The target compound, with its unique 3-bromo substitution and morpholino moiety, can serve as a tool compound for dissecting whether these pro-apoptotic effects are conserved across different substitution patterns. Procurement supports flow cytometric and fluorescent microscopic studies (DAPI/PI staining, LDH release, mitochondrial membrane potential assays) to map the structure-activity relationship governing programmed cell death induction.

Quote Request

Request a Quote for 5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.